N'-(4-Methoxybenzylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Methoxybenzylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C14H14N2O3S It is a derivative of benzenesulfonohydrazide, characterized by the presence of a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-Methoxybenzylidene)benzenesulfonohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(4-Methoxybenzylidene)benzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methoxybenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N’-(4-Methoxybenzylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Methoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Methylbenzylidene)benzenesulfonohydrazide
- N’-(4-Hydroxybenzylidene)benzenesulfonohydrazide
- N’-(4-Ethoxybenzylidene)benzenesulfonohydrazide
Uniqueness
N’-(4-Methoxybenzylidene)benzenesulfonohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and facilitate specific interactions with molecular targets, distinguishing it from other similar compounds.
Biological Activity
N'-(4-Methoxybenzylidene)benzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological activities of this compound, supported by data tables and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and benzenesulfonohydrazide. The compound is characterized using various spectroscopic techniques, including:
- Infrared Spectroscopy (IR) : Characteristic peaks for functional groups.
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
- Elemental Analysis : Confirms the empirical formula.
The following table summarizes the spectral data obtained during characterization:
Spectroscopic Method | Observed Values |
---|---|
IR (cm⁻¹) | νC-S: 723, νS-N: 867, νC-N: 1654 |
1H NMR (δ, ppm) | 8.84 (s, 1H, N-CH), 4.05-3.49 (s, 6H, CH₃) |
13C NMR (δ, ppm) | 162.10, 130.24 |
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. For instance:
- Bacterial Activity : The compound shows effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 62.5 μg/mL for certain strains.
- Fungal Activity : It has also been tested against fungi such as Aspergillus niger and A. clavatus, indicating a broad spectrum of antimicrobial efficacy.
The following table summarizes the antimicrobial activity data:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Escherichia coli | 125 |
Aspergillus niger | 250 |
A. clavatus | 250 |
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cell death.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes.
- Inhibition of Enzymatic Activity : This covalent modification can inhibit key enzymes involved in cellular processes.
Case Studies and Research Findings
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy Study : A study published in Crystals highlighted the superior antimicrobial activity of a nickel(II) complex derived from this hydrazone compared to the free ligand .
- Anticancer Mechanisms : Research indicated that treatment with this compound led to significant apoptosis in breast cancer cell lines, suggesting its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-13-9-7-12(8-10-13)11-15-16-20(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUAEWHFTPLOTQ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.